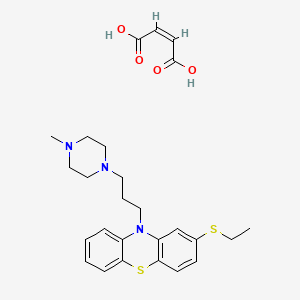

Thiethylperazine Maleate

Description

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBRTNPNFYFDMZ-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1420-55-9 (Parent) | |

| Record name | Thiethylperazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001179697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

631.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179-69-7 | |

| Record name | Thiethylperazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001179697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiethylperazine di(hydrogen maleate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIETHYLPERAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUK64CF26E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Thiethylperazine's Dopamine D2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiethylperazine is a phenothiazine derivative recognized for its potent antiemetic properties, which are primarily mediated through its antagonism of the dopamine D2 receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning thiethylperazine's interaction with the D2 receptor, its broader pharmacological profile, and detailed experimental protocols for its characterization. By synthesizing fundamental principles with actionable methodologies, this document serves as a vital resource for researchers in pharmacology and drug development investigating the therapeutic potential and nuanced activity of thiethylperazine and related compounds.

The Dopamine D2 Receptor: A Critical CNS Target

The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in numerous physiological processes within the central nervous system, including motor control, motivation, and reward.[1] Its dysfunction is implicated in a range of neuropsychiatric and neurological disorders, making it a key target for therapeutic intervention.[2]

D2 Receptor Signaling Cascades

D2Rs are canonically coupled to the Gαi/o subtype of G proteins.[3] Upon activation by dopamine, the D2R promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein into Gαi/o and Gβγ subunits. This initiates two primary signaling cascades:

-

Gαi/o-Mediated Pathway: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA).

-

Gβγ-Mediated Pathway: The Gβγ subunit can directly interact with and modulate the activity of various ion channels, notably G protein-coupled inwardly-rectifying potassium (GIRK) channels.[5]

In addition to these canonical pathways, D2Rs can also signal through a G protein-independent pathway involving β-arrestin.[5] This pathway is implicated in receptor desensitization, internalization, and the activation of distinct downstream signaling molecules like Akt and ERK.[5]

Objective: To measure the functional potency (IC50) of thiethylperazine in blocking dopamine-induced inhibition of cAMP production.

Principle: This cell-based assay quantifies the ability of thiethylperazine to reverse the inhibitory effect of a D2 agonist (like dopamine) on adenylyl cyclase activity. [6]Intracellular cAMP levels are first stimulated with forskolin. [7] Step-by-Step Protocol:

-

Cell Culture: Culture CHO or HEK293 cells stably expressing the human D2 receptor in a 96- or 384-well plate. [7]2. Compound Addition: Pre-incubate the cells with varying concentrations of thiethylperazine.

-

Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine) and an adenylyl cyclase activator (e.g., forskolin). [8]4. Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based). [9][10]5. Data Analysis: Plot the cAMP concentration against the logarithm of the thiethylperazine concentration to determine the IC50 value.

In Vivo Models

Objective: To evaluate the antipsychotic-like effects of thiethylperazine.

Principle: Amphetamine induces an increase in dopamine release, leading to hyperlocomotor activity in rodents. [11]D2 receptor antagonists can attenuate this effect. [12] Step-by-Step Protocol:

-

Acclimation: Acclimate rodents (rats or mice) to the testing environment (e.g., an open-field arena). [13]2. Drug Administration: Administer thiethylperazine (or vehicle control) at various doses via an appropriate route (e.g., intraperitoneal).

-

Amphetamine Challenge: After a pre-treatment period, administer a dose of amphetamine known to induce hyperlocomotion (e.g., 0.5-1.0 mg/kg for rats). [11][14]4. Behavioral Recording: Immediately place the animals in the open-field arena and record locomotor activity for a set duration (e.g., 60-90 minutes) using an automated tracking system. [15]5. Data Analysis: Compare the locomotor activity of the thiethylperazine-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect.

Objective: To assess the antiemetic efficacy of thiethylperazine.

Principle: Apomorphine is a potent dopamine agonist that reliably induces emesis in certain animal models by stimulating the CTZ. [16][17]D2 antagonists can block this effect. [18] Step-by-Step Protocol:

-

Animal Model: Use a species known to have a well-defined emetic response to apomorphine, such as dogs or ferrets. [19]2. Drug Administration: Administer thiethylperazine (or vehicle control) at various doses.

-

Apomorphine Challenge: After a pre-treatment period, administer a subcutaneous dose of apomorphine (e.g., 0.05 mg/kg in dogs) to induce emesis. [18][20]4. Observation: Observe the animals for a defined period and record the latency to the first emetic event and the total number of emetic events.

-

Data Analysis: Compare the emetic response in the thiethylperazine-treated groups to the control group to determine the antiemetic efficacy.

Data Interpretation and Translational Relevance

Synthesizing data from both in vitro and in vivo studies is crucial for a comprehensive understanding of thiethylperazine's D2 receptor antagonism. In vitro assays provide precise measurements of affinity and potency at the molecular level, while in vivo models offer insights into the drug's efficacy in a complex physiological system, taking into account its pharmacokinetic properties and potential off-target effects. [21]The correlation between D2 receptor occupancy and clinical efficacy in treating nausea and psychosis underscores the translational importance of these preclinical assessments. [22]

Conclusion

Thiethylperazine's potent antagonism of the dopamine D2 receptor is the cornerstone of its therapeutic utility as an antiemetic. A thorough characterization of its pharmacological profile, encompassing both its high-affinity interaction with the D2 receptor and its activity at other receptor sites, is essential for both optimizing its clinical use and guiding the development of novel, more selective therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the molecular and functional consequences of thiethylperazine's D2 receptor antagonism, ultimately advancing our understanding of this important class of drugs.

References

- An apomorphine-induced vomiting model for antiemetic studies in man. Journal of Clinical Pharmacology.

- Thiethylperazine. Wikipedia.

- Thiethylperazine (Norzine, Torecan). Davis's Drug Guide.

- New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central.

- The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online.

- D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol.

- Thiethylperazine. PubChem.

- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characteriz

- Thiethylperazine. MedchemExpress.

- Apomorphine-induced emesis in dogs: Differential sensitivity to established and novel dopamine D2/5-HT1A antipsychotic compounds.

- A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complement

- Central mechanisms for apomorphine-induced emesis in the dog. PubMed.

- cAMP Accumulation Assay.

- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell. Revvity.

- Dopamine receptor D2. Wikipedia.

- Dopamine D2-Like Receptor Family Signaling P

- Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Semantic Scholar.

- Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. Benchchem.

- Induction of emesis with apomorphine using a novel gingival administration method in dogs. Wiley Online Library.

- Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone. PubMed.

- Radioligand Binding Assay Protocol. Gifford Bioscience.

- In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentr

- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PubMed Central.

- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed.

- Amphetamine-induced hyperlocomotion in rats: Hippocampal modul

- Amphetamine induced hyperlocomotion. b-neuro.

- Rodent Amphetamine Model of Schizophrenia.

- Preclinical Screening of Antipsychotic Agents. Slideshare.

- D2 Dopamine Receptor Assay. Innoprot.

- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI.

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.

- In Vivo Efficacy Assessment of Antipsychotics. Ace Therapeutics.

- Pharmacological screening of Anti-psychotic agents. Slideshare.

- Screening of antipsychotic drugs in animal models. Tel Aviv University.

- Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists.

- Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. PubMed Central.

- Amphetamine-Induced Conditioned Place Preference and Modeling Domains of Bipolar Disorder. Bentham Open.

- Torecan (Thiethylperazine): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.

- Thiethylperazine Male

- Thiethylperazine. Massive Bio.

- Thiethylperazine. PharmaKB.

- In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. PubMed.

- thiethylperazine. IUPHAR/BPS Guide to PHARMACOLOGY.

- Thiethylperazine-induced parkinsonism: in vivo demonstration of dopamine D2 receptors blockade. PubMed.

- Thiethylperazine (oral route, intramuscular route, rectal route). Mayo Clinic.

- In Vitro Dopamine D2 Receptor Agonist Assay. Benchchem.

Sources

- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 7. benchchem.com [benchchem.com]

- 8. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 12. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. antoniocasella.eu [antoniocasella.eu]

- 15. b-neuro.com [b-neuro.com]

- 16. researchgate.net [researchgate.net]

- 17. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An apomorphine-induced vomiting model for antiemetic studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vivo Efficacy Assessment of Antipsychotics - Ace Therapeutics [acetherapeutics.com]

- 22. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia | MDPI [mdpi.com]

The Synthesis of Thiethylperazine Maleate: A Comprehensive Technical Guide for Pharmaceutical Development

This guide provides an in-depth technical overview of the chemical synthesis of Thiethylperazine Maleate, a phenothiazine derivative widely utilized for its antiemetic properties.[1][2] The following sections detail the synthetic pathway, from the preparation of key intermediates to the final salt formation and rigorous analytical characterization, offering insights for researchers, scientists, and professionals in drug development.

Introduction to Thiethylperazine and its Maleate Salt

Thiethylperazine is a potent antiemetic and antipsychotic agent belonging to the phenothiazine class of drugs.[1][3] Its therapeutic effect is primarily attributed to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[4] The maleate salt of thiethylperazine is the commonly used pharmaceutical form, offering improved stability and bioavailability.[2] This guide will focus on a practical and well-established synthetic route to this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target compound is crucial for its synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C22H29N3S2 (Thiethylperazine base) | [1] |

| C30H37N3O8S2 (this compound) | [2] | |

| Molecular Weight | 399.62 g/mol (Thiethylperazine base) | [1] |

| 631.8 g/mol (this compound) | [2] | |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | 139 °C (Malate salt) | [6] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [5] |

Synthetic Pathway Overview

The synthesis of this compound can be conceptually broken down into three primary stages:

-

Formation of the Phenothiazine Core: Synthesis of the key intermediate, 2-(ethylthio)phenothiazine.

-

Alkylation of the Phenothiazine Core: Attachment of the N-methylpiperazine side chain.

-

Salt Formation: Conversion of the thiethylperazine free base to its maleate salt.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each stage of the synthesis.

Part 1: Synthesis of 2-(ethylthio)phenothiazine

This crucial step involves a nucleophilic aromatic substitution reaction where the chlorine atom on 2-chlorophenothiazine is displaced by the ethanethiolate anion.

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: In a suitably sized reaction vessel equipped with a reflux condenser and a nitrogen inlet, add 2-chlorophenothiazine (1 equivalent) and sodium ethanethiolate (1.2 equivalents) to a solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 140°C under a nitrogen atmosphere and maintain for 36 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into cold water. The crude product will precipitate out as a pale-yellow solid.

-

Purification: Collect the solid by filtration and wash with water. The crude 2-(ethylthio)phenothiazine can be further purified by recrystallization from a suitable solvent like ethanol to yield an off-white product.

Part 2: Synthesis of Thiethylperazine (Free Base)

This stage involves the alkylation of the secondary amine in the phenothiazine ring with 1-(3-chloropropyl)-4-methylpiperazine.

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 2-(ethylthio)phenothiazine (1 equivalent) in a suitable aprotic solvent like toluene.

-

Base Addition: Add a strong base, such as sodamide (NaNH2) (1.1 equivalents), to the solution to deprotonate the phenothiazine nitrogen.

-

Alkylation: Add 1-(3-chloropropyl)-4-methylpiperazine (1 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Isolation: After cooling, carefully quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude thiethylperazine free base as an oil. This can be purified by column chromatography on silica gel.

Part 3: Formation of this compound Salt

The final step involves the conversion of the basic thiethylperazine to its more stable and handleable maleate salt.

Step-by-Step Protocol:

-

Dissolution: Dissolve the purified thiethylperazine free base in a suitable solvent, such as ethanol or acetone.

-

Acid Addition: In a separate flask, dissolve maleic acid (2 equivalents) in the same solvent.

-

Salt Formation: Slowly add the maleic acid solution to the thiethylperazine solution with stirring.

-

Crystallization: The this compound salt will precipitate out of the solution. The crystallization process can be aided by cooling the mixture in an ice bath.

-

Isolation and Drying: Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity in the molecule. Key expected signals include the ethyl group protons (a triplet and a quartet), aromatic protons of the phenothiazine ring, and the protons of the piperazine and propyl side chain.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.

A detailed analysis of the chemical shifts, coupling constants, and integration values from both ¹H and ¹³C NMR spectra is required for unambiguous structure confirmation.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the final product and for identifying any potential impurities.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer at pH 2) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 265 nm).[5][10] |

| Injection Volume | 10-20 µL |

The purity is determined by calculating the area percentage of the main peak corresponding to this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. The mass spectrum of thiethylperazine will show a molecular ion peak corresponding to its molecular weight.

Logical Framework for Synthesis and Analysis

The following diagram illustrates the logical flow from starting materials to the final, fully characterized product.

Figure 2: Logical workflow from synthesis to final product characterization.

Conclusion

This technical guide has outlined a robust and well-documented synthetic route for the preparation of this compound. By following the detailed experimental protocols and employing the recommended analytical techniques, researchers and drug development professionals can confidently synthesize and characterize this important pharmaceutical compound. The provided framework emphasizes the importance of a systematic approach, from understanding the underlying chemistry to ensuring the quality and purity of the final product.

References

-

Thiethylperazine - Wikipedia. Available at: [Link]

-

This compound | C30H37N3O8S2 | CID 5282398 - PubChem. Available at: [Link]

-

Electrochemical determination of thiethylperazine using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC - NIH. Available at: [Link]

- WO2015169241A1 - Method of preparing thiethylperazine or intermediate thereof - Google Patents.

- Modified syntheses of 2-(methylthio)-10-(2-(1-methyl-2-piperidinyl)ethyl)phenothiazine (thioridazine) and 1-(3-(2-(methylsulfonyl)-10-phenothiazinyl)propyl)-piperidine-4-carboxamide (metopimazine) | CoLab.

- US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents.

-

Cas 92-39-7,2-Chlorophenothiazine - LookChem. Available at: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

- CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents.

- EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents.

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]

-

Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed. Available at: [Link]

-

Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Available at: [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. Available at: [Link]

-

Development and Validation of Prochlorperazine Maleate in Bulk and Pharmaceutical Dosage Form by UV Spectroscopic Method. Available at: [Link]

- EP0433841A2 - Process for the direct and regioselective functionalization in position 2 of phenotiazine - Google Patents.

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology - ResearchGate. Available at: [Link]

-

29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. Available at: [Link]

- US5191078A - Process for the direct and regioselective functionalization in position 2 of phenothiazine - Google Patents.

Sources

- 1. Thiethylperazine - Wikipedia [en.wikipedia.org]

- 2. This compound | C30H37N3O8S2 | CID 5282398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrochemical determination of thiethylperazine using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.lgcstandards.com [assets.lgcstandards.com]

- 6. Thiethylperazine malate | 52239-63-1 | FT43271 | Biosynth [biosynth.com]

- 7. WO2015169241A1 - Method of preparing thiethylperazine or intermediate thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. jpionline.org [jpionline.org]

An In-depth Technical Guide to the Structure Elucidation of Thiethylperazine Maleate

This guide provides a comprehensive technical overview of the methodologies and analytical strategies employed in the structural elucidation of thiethylperazine maleate. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles and advanced analytical techniques required to unequivocally confirm the identity, purity, and stability of this phenothiazine-class antiemetic agent.

Introduction to this compound: A Phenothiazine Derivative

Thiethylperazine, a piperazine phenothiazine derivative, is a dopamine antagonist primarily used for its antiemetic properties.[1][2][3] It is chemically designated as 2-(ethylthio)-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine.[1] The commercially available form is often the maleate salt, this compound, which was first approved in 1961.[2] The brand name Torecan, under which it was marketed, has been discontinued, though generic versions may be available.[4]

The core structure is the phenothiazine tricycle, a heterocyclic system containing sulfur and nitrogen atoms.[5][6] The pharmacological activity of phenothiazine derivatives is significantly influenced by the nature of the substituents at the 2- and 10-positions of the phenothiazine ring.[7] In thiethylperazine, the 2-position is substituted with an ethylthio group, and the 10-position bears a 3-(4-methyl-1-piperazinyl)propyl side chain.

Table 1: Physicochemical Properties of Thiethylperazine and its Maleate Salt

| Property | Thiethylperazine (Base) | This compound |

| Molecular Formula | C₂₂H₂₉N₃S₂[8] | C₃₀H₃₇N₃O₈S₂[9] |

| Molecular Weight | 399.62 g/mol [8] | 631.76 g/mol [9] |

| Appearance | - | Off-White to Pale Yellow Solid[10] |

| Melting Point | - | >146°C (decomposes)[10] |

| Solubility | - | Slightly soluble in DMSO and Methanol (with heating)[10] |

Synthesis and Structural Confirmation: A Stepwise Approach

The elucidation of thiethylperazine's structure is intrinsically linked to its synthesis, where each reaction step provides evidence for the connectivity of its constituent parts. A known synthetic route provides a logical framework for structural confirmation.[1]

Synthetic Pathway Overview

A plausible synthesis of thiethylperazine involves a multi-step process, which can be retrospectively analyzed to confirm the final structure.[1]

A [label="3-(ethylsulfanyl)aniline + 2-chlorobenzoic acid"]; B [label="Diaryl-amine Intermediate"]; C [label="Phenothiazine Core Formation"]; D [label="2-(ethylthio)phenothiazine"]; E [label="Alkylation with 1-(3-chloropropyl)-4-methylpiperazine"]; F [label="Thiethylperazine (Base)"]; G [label="Salt Formation with Maleic Acid"]; H [label="this compound"];

A -> B [label="Goldberg Reaction"]; B -> C [label="Thermolytic Decarboxylation"]; C -> D [label="Cyclization with Sulfur"]; D -> E; E -> F [label="Alkylation"]; F -> G; G -> H [label="Acid-Base Reaction"]; }

Spectroscopic Confirmation at Each Stage

At each key step of the synthesis, spectroscopic analysis is crucial for verifying the formation of the expected intermediate.

-

Step 1 & 2: Diaryl-amine formation and Decarboxylation: The formation of the diaryl-amine can be monitored by the appearance of a secondary amine N-H stretch in the FTIR spectrum and changes in the aromatic proton signals in the ¹H NMR spectrum. Subsequent decarboxylation would be confirmed by the disappearance of the carboxylic acid signals.

-

Step 3: Phenothiazine Core Formation: The cyclization to form the phenothiazine ring is a critical step. This can be confirmed by a significant shift in the UV-Vis spectrum due to the extended chromophore of the phenothiazine system.

-

Step 4 & 5: Alkylation and Salt Formation: The successful alkylation is confirmed by the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the propyl-piperazine side chain. Finally, the formation of the maleate salt is confirmed by the presence of signals for maleic acid in the NMR spectra and characteristic carboxylate stretches in the FTIR spectrum.

Comprehensive Spectroscopic Analysis of this compound

A multi-technique spectroscopic approach is essential for the unambiguous structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenothiazine ring, the ethylthio group, the propyl chain, the piperazine ring, and the methyl group on the piperazine nitrogen, as well as the protons of the maleate counter-ion.

Table 2: Predicted ¹H NMR Chemical Shifts for Thiethylperazine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Phenothiazine) | 6.8 - 7.5 | Multiplet | 7H |

| -SCH₂CH₃ | ~2.9 | Quartet | 2H |

| Propyl -CH₂- (adjacent to N) | ~3.9 | Triplet | 2H |

| Propyl -CH₂- (middle) | ~1.9 | Multiplet | 2H |

| Propyl -CH₂- (adjacent to piperazine) | ~2.5 | Triplet | 2H |

| Piperazine Protons | 2.3 - 2.7 | Multiplet | 8H |

| N-CH₃ | ~2.3 | Singlet | 3H |

| -SCH₂CH₃ | ~1.3 | Triplet | 3H |

| Maleate olefinic protons | ~6.3 | Singlet | 4H (for dimaleate) |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, which would be invaluable for confirming the carbon skeleton.[2]

Table 3: Predicted ¹³C NMR Chemical Shifts for Thiethylperazine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (Phenothiazine) | 115 - 150 |

| -SCH₂CH₃ | ~26 |

| -SCH₂CH₃ | ~15 |

| Propyl Carbons | 25 - 60 |

| Piperazine Carbons | ~53, ~55 |

| N-CH₃ | ~46 |

| Maleate Olefinic Carbons | ~130 |

| Maleate Carbonyl Carbons | ~167 |

Note: These are predicted values. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed for definitive assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. A study on the mass spectrometry of perazine derivatives, including thiethylperazine, has been reported, indicating that the fragmentation routes have been discussed.[11] The NIST WebBook also provides a mass spectrum of thiethylperazine.

The electron ionization (EI) mass spectrum of thiethylperazine would be expected to show a molecular ion peak (M⁺) at m/z 399. The fragmentation pattern would likely involve cleavage of the side chain, providing characteristic ions.

M [label="Thiethylperazine (M+)\nm/z = 399"]; F1 [label="Loss of C₄H₉N₂ radical\n(piperazinyl-methyl radical)\nm/z = 299"]; F2 [label="Formation of piperazinyl-methyl cation\nm/z = 99"]; F3 [label="Cleavage of propyl chain\nm/z = 256"];

M -> F1; M -> F2; M -> F3; }

Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, C-N stretching, C-S stretching, and the characteristic bands of the maleate counter-ion (C=O and C=C stretching). Analysis of FTIR spectra can also be used to study the degradation of pharmaceuticals.

X-ray Crystallography

For a definitive three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. While obtaining suitable crystals can be challenging, the resulting data provides precise bond lengths, bond angles, and conformational information. X-ray powder diffraction (XRPD) is also a valuable tool for identifying the solid form of the drug substance and for detecting polymorphism.[7][12] The use of X-ray diffraction for the identification of phenothiazine derivatives has been established.[7][12]

Impurity Profiling and Forced Degradation Studies

For drug development and quality control, understanding the impurity profile of this compound is critical. Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions.

Rationale for Forced Degradation

Forced degradation studies are a regulatory requirement and provide crucial information on the intrinsic stability of the drug substance.[13] These studies help in the development and validation of stability-indicating analytical methods.[3][14] The goal is to induce degradation to a level of 5-20%.[15]

Experimental Protocol for Forced Degradation

A systematic forced degradation study for this compound would involve exposing the drug substance to the following conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 105°C) for a specified duration.

-

Photolytic Degradation: Exposure to UV and visible light.

Analytical Workflow for Impurity Identification

Start [label="Forced Degradation Samples"]; HPLC [label="HPLC/UPLC Separation"]; DAD [label="Diode Array Detection\n(Peak Purity Analysis)"]; LCMS [label="LC-MS/MS Analysis\n(Molecular Weight and Fragmentation)"]; Isolation [label="Preparative HPLC\n(Impurity Isolation)"]; NMR [label="NMR Spectroscopy\n(Structure Elucidation of Impurity)"]; End [label="Identified Degradation Products"];

Start -> HPLC; HPLC -> DAD; HPLC -> LCMS; LCMS -> Isolation; Isolation -> NMR; NMR -> End; }

The separation of thiethylperazine from its degradation products would be achieved using a stability-indicating HPLC or UPLC method. The structure of the unknown impurities can then be elucidated using hyphenated techniques like LC-MS/MS for molecular weight and fragmentation information, followed by isolation using preparative chromatography and definitive structure confirmation by NMR spectroscopy.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on a combination of synthetic chemistry knowledge and advanced analytical techniques. A thorough understanding of NMR, MS, FTIR, and crystallographic methods is essential for the unambiguous confirmation of its structure. Furthermore, for pharmaceutical development, a comprehensive impurity profiling through forced degradation studies is a critical component to ensure the quality, safety, and efficacy of the drug product. This guide provides a foundational framework for researchers and scientists involved in the analysis and development of this compound and other related phenothiazine derivatives.

References

- Cimbura, G. (1972). Review of methods of analysis for phenothiazine drugs.

-

RxList. (n.d.). Torecan (Thiethylperazine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiethylperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

-

eGPAT. (2019, August 6). Chemistry of phenothiazine antipsychotics. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Pawelczyk, E., & Marciniec, B. (1978). Chemical characterization of decomposition products of drugs. Part 6. Mass spectrometry of some perazine derivatives. Polish Journal of Pharmacology and Pharmacy, 30(5), 731-741.

- De Leenheer, A., & Heyndrickx, A. (1971). Identification of Phenothiazine Derivatives and Analogs by X-Ray Diffraction. I. Examination of Pure Compounds.

-

Pharmaffiliates. (n.d.). Thiethylperazine Dimaleate and its Impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Thiethylperazine-impurities. Retrieved from [Link]

- De Leenheer, A., & Heyndrickx, A. (1971). Identification of Phenothiazine Derivatives and Analogs by X-Ray Diffraction. II. Active Substances in Pharmaceutical Formulations.

-

Nanomegas. (n.d.). Revealing Crystal Structure of Phenothiazine with 3D electron diffraction tomography. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of studied phenothiazine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced degradation study. Retrieved from [Link]

-

PubChem. (n.d.). Thiethylperazine. Retrieved from [Link]

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 195-202.

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

BioPharma International. (2006, November 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiethylperazine. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). FTIR Analysis of Some Pills of Forensic Interest. Retrieved from [Link]

Sources

- 1. Thiethylperazine - Wikipedia [en.wikipedia.org]

- 2. This compound | C30H37N3O8S2 | CID 5282398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Review of methods of analysis for phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Spectrophotometric method for the determination of phenothiazines and its application to phenothiazine drugs - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Chemical characterization of decomposition products of drugs. Part 6. Mass spectrometry of some perazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Senior Application Scientist's Guide to the Pharmacokinetics of Thiethylperazine in Animal Models

Abstract: This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of thiethylperazine, a phenothiazine-class antiemetic. It is intended for researchers, scientists, and drug development professionals. The document synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of thiethylperazine in key animal models. By explaining the causality behind experimental choices and detailing robust methodologies, this guide aims to equip research teams with the necessary knowledge to design and execute scientifically sound preclinical pharmacokinetic studies.

Introduction to Thiethylperazine and the Rationale for Preclinical PK Studies

Thiethylperazine is a phenothiazine derivative recognized for its antiemetic properties, which it exerts by antagonizing dopamine D2 receptors in the chemoreceptor trigger zone of the medulla.[1][2] It also exhibits antagonist activity at various other receptors, including histamine H1 and muscarinic receptors.[2][3] While its clinical use is established for managing nausea and vomiting, a thorough understanding of its behavior in the body is paramount for both safety and efficacy, starting at the preclinical stage.[4]

The primary objectives of conducting preclinical pharmacokinetic (PK) studies are to:

-

Define the ADME profile of the drug in relevant animal species.[5][6]

-

Establish a relationship between the dose, exposure, and pharmacological/toxicological effects.[7][8]

-

Provide essential data to support the selection of a safe and effective starting dose for first-in-human (FIH) clinical trials.[5][8]

-

Inform the design of clinical studies by predicting human PK parameters through interspecies scaling.[5]

A well-designed set of animal PK studies can de-risk a development program by identifying potential liabilities, such as poor bioavailability or species-specific metabolism, early in the process.[9]

Physicochemical Properties and General Pharmacokinetic Profile

Thiethylperazine is a highly lipophilic compound.[1][3] This characteristic is a key determinant of its pharmacokinetic profile, influencing its absorption, distribution, and binding to proteins and membranes.[1][3]

Key Characteristics:

-

Absorption: It is reported to be well absorbed after oral administration.[1]

-

Distribution: Due to its lipophilicity, it is highly bound to plasma proteins and membranes (over 85%) and accumulates in well-perfused organs.[1][3] It also has the ability to cross the placenta.[3]

-

Metabolism: The liver is the primary site of metabolism.[1][3]

-

Excretion: Only a small fraction (around 3%) of the drug is excreted unchanged by the kidneys, with the majority being eliminated as metabolites, primarily in the urine.[1][2][3]

Pharmacokinetic Profile of Thiethylperazine in Animal Models

Detailed pharmacokinetic data for thiethylperazine in animal models is not extensively published in a consolidated form. However, studies involving thiethylperazine in animal models, primarily dogs and rodents, provide valuable insights into its in vivo behavior.

Canine Models

Dogs have been utilized in studies to assess the antiemetic efficacy of thiethylperazine, particularly in the context of radiation-induced emesis.[10] In one such study, male mixed-breed dogs were administered thiethylperazine intramuscularly at a dose of 5.6 mg/m².[10] This research demonstrated the drug's effectiveness in raising the threshold for emesis.[10] While this study did not provide specific pharmacokinetic parameters like Cmax or half-life, it confirms systemic exposure and pharmacological activity in a relevant animal model. The choice of the dog as a model is often justified by its physiological similarities to humans, particularly in terms of gastrointestinal function, making it a valuable species for emesis research.[9]

Rodent Models (Mice and Rats)

Rodent models are fundamental in preclinical drug development due to their well-characterized physiology and the availability of transgenic strains.[11] A study using wild-type and APP/PS1-21 mice investigated the effect of a 5-day oral treatment with thiethylperazine at a dose of 15 mg/kg.[12] This study, focused on the drug's potential role in stimulating MRP1 transport activity, confirmed that the treatment was well-tolerated and resulted in systemic exposure.[12] Although the primary focus was not on defining the full PK profile, it provides evidence of oral absorption and distribution to the target organ (brain) in mice.[12]

The binding of phenothiazines, the class of drugs to which thiethylperazine belongs, to dopaminergic, alpha-adrenergic, and muscarinic cholinergic receptors has been examined in rat brain tissue, indicating tissue distribution and target engagement in this species.[13]

Methodologies for a Robust Preclinical Pharmacokinetic Study

Designing a preclinical PK study requires careful consideration of multiple factors to ensure the data generated is reliable and translatable.[11][14]

Experimental Workflow for a Preclinical PK Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study, from initial planning to final data analysis.

Caption: Workflow of a typical preclinical pharmacokinetic study.

Step-by-Step Protocols

Protocol 4.2.1: Rodent Blood Sampling via Jugular Vein Cannulation

Causality: Jugular vein cannulation is the preferred method for serial blood sampling in rodent PK studies as it allows for the collection of multiple blood samples from the same animal over time without causing undue stress, which can alter physiological parameters and affect drug metabolism and distribution. This approach reduces the number of animals required for a study, in line with the 3Rs (Replacement, Reduction, and Refinement) principles of animal research.

-

Surgical Preparation: Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.

-

Cannula Implantation: Surgically implant a cannula into the jugular vein.

-

Recovery: Allow the animal to recover fully from surgery before the study begins.

-

Sample Collection: At predetermined time points post-dose, collect blood samples (typically 100-200 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol 4.2.2: Plasma Sample Preparation for LC-MS/MS Analysis

Causality: Proper sample preparation is critical for accurate bioanalysis. Protein precipitation is a common and effective method for removing high-abundance proteins from plasma that can interfere with the detection of the drug and its metabolites by LC-MS/MS.[15] The addition of an internal standard (IS) is essential for correcting for variability in sample processing and instrument response.[15]

-

Thaw Samples: Thaw plasma samples and an internal standard (IS) stock solution on ice.

-

Aliquoting: Aliquot a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.

-

Add Internal Standard: Add a precise volume of the IS solution to each plasma sample.

-

Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) at a ratio of 3:1 (v/v) to the plasma sample.

-

Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in a mobile phase-compatible solution to concentrate the sample and improve sensitivity.

Bioanalytical Methods

The quantification of thiethylperazine in biological matrices like plasma requires a sensitive and specific analytical method.[1] While older methods such as fluorimetry and spectrophotometry exist, modern drug development relies on more advanced techniques.[1]

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for bioanalysis in pharmacokinetic studies.[1][15] This methodology offers high sensitivity, selectivity, and the ability to quantify the parent drug and its metabolites simultaneously.[15] The development of such an assay involves optimizing chromatographic conditions to separate the analyte from endogenous matrix components and tuning the mass spectrometer for selective detection.[15]

More recently, electrochemical methods have been proposed for the determination of thiethylperazine, offering high sensitivity and a wide linear range.[1]

Data Analysis and Interpretation

Once the concentration-time data has been generated, pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis software (e.g., WinNonlin®).[16]

Key Pharmacokinetic Parameters:

| Parameter | Description | Importance |

|---|---|---|

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |

| t½ | Half-life | The time it takes for the plasma concentration to decrease by half; determines dosing interval. |

| CL | Clearance | The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination. |

| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body; provides insight into tissue distribution. |

These parameters, derived from animal studies, are crucial for understanding the drug's disposition and for the allometric scaling used to predict the human pharmacokinetic profile.[5]

ADME Pathway Visualization

The following diagram provides a conceptual overview of the ADME (Absorption, Distribution, Metabolism, and Excretion) processes for a systemically administered drug like thiethylperazine.

Sources

- 1. Electrochemical determination of thiethylperazine using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiethylperazine | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiethylperazine - Wikipedia [en.wikipedia.org]

- 4. THE EFFECTS OF THIETHYLPERAZINE DIMALEATE (TORECAN) ON NAUSEA AND VOMITING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. allucent.com [allucent.com]

- 6. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 7. fda.gov [fda.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. A species difference in the presystemic metabolism of carbazeran in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prevention of radiation emesis in dogs by combinations of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of PET Imaging to Assess the Efficacy of Thiethylperazine to Stimulate Cerebral MRP1 Transport Activity in Wild-Type and APP/PS1-21 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel and sensitive UPLC-MS/MS method to determine mequitazine in rat plasma and urine: Validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Absorption, Distribution, Metabolism, Excretion, and Toxicokinetics - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Thiethylperazine: A Multifaceted Phenothiazine Derivative for CNS Research and Antiemetic Therapy

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiethylperazine is a potent piperazine-class phenothiazine derivative primarily recognized for its efficacy as an antiemetic.[1][2] While structurally similar to some antipsychotic agents, its clinical application has been concentrated on the management of nausea and vomiting stemming from various etiologies, including chemotherapy, radiation, and post-operative states.[2][3][4] Its therapeutic action is rooted in a complex pharmacological profile, dominated by the antagonism of dopamine D2 receptors within the central nervous system's chemoreceptor trigger zone (CTZ).[1][2] However, its activity extends to a range of other neurotransmitter systems, including serotonergic, histaminic, muscarinic, and adrenergic receptors, which contributes to both its therapeutic effects and its side-effect profile.[1][5][6] Recent investigations have also highlighted a novel mechanism involving the activation of the ABCC1 transporter, suggesting a potential role in clearing beta-amyloid in neurodegenerative diseases like Alzheimer's.[5][7] This guide provides an in-depth examination of thiethylperazine's chemistry, pharmacology, clinical applications, and the critical experimental methodologies required for its preclinical evaluation.

Core Chemistry and Classification

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing sulfur and nitrogen atoms.[8][9] This core scaffold has been a fertile ground for medicinal chemistry, leading to the development of numerous drugs, particularly antipsychotics and antiemetics.[10][11] Phenothiazine derivatives are typically categorized based on the side chain attached to the nitrogen atom of the central ring into aliphatic, piperidine, and piperazine groups.[12]

Thiethylperazine belongs to the piperazine subgroup, a chemical distinction that influences its potency and side-effect profile.[1] Its formal chemical name is 2-(Ethylthio)-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine.[5] This structure confers high lipophilicity, facilitating its passage across the blood-brain barrier and interaction with central nervous system targets.[5]

| Property | Value |

| Chemical Formula | C22H29N3S2 |

| Molar Mass | 399.62 g·mol−1[5] |

| Class | Phenothiazine (Piperazine derivative)[1] |

| Therapeutic Category | Antiemetic, Dopamine Antagonist[1][13] |

Multifaceted Pharmacology and Mechanism of Action

The efficacy of thiethylperazine is not due to a single receptor interaction but rather a broad spectrum of antagonism across multiple neurotransmitter systems.

Primary Antiemetic Mechanism: Dopamine D2 Receptor Blockade

The cornerstone of thiethylperazine's antiemetic effect is its potent antagonism of dopamine D2 receptors.[14] The primary site of this action is the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetogenic substances in the blood and relays signals to the vomiting center.[1][2] By blocking D2 receptors in the CTZ, thiethylperazine effectively inhibits these signals, preventing the initiation of the vomiting reflex.[1][6] A direct action on the vomiting center itself has also been demonstrated in animal models.[15]

Expanded Receptor Binding Profile

Beyond its primary target, thiethylperazine interacts with several other receptors, which modulates its therapeutic and adverse effects:

-

Dopamine Receptors (D1, D4): Antagonism at other dopamine receptor subtypes contributes to its overall CNS activity.[5]

-

Serotonin Receptors (5-HT2A, 5-HT2C): Interaction with serotonin receptors is a feature it shares with atypical antipsychotics and may contribute to its pharmacological profile.[5][6]

-

Histamine H1 Receptors: Blockade of H1 receptors leads to sedative effects and contributes to its antiemetic action.[1][14]

-

Muscarinic Acetylcholine Receptors (M1-5): Antagonism at these receptors is responsible for common anticholinergic side effects such as dry mouth, blurred vision, and constipation.[1][16]

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to cardiovascular side effects, most notably orthostatic hypotension.[1]

Caption: Thiethylperazine's primary mechanism of action.

Pharmacokinetic and Pharmacodynamic Profile

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiethylperazine is critical for its effective and safe use.

ADME Characteristics

Thiethylperazine is well absorbed following oral, intramuscular, or rectal administration.[16] Its high lipophilicity allows for wide distribution throughout the body, with significant accumulation in the CNS.[5][16]

| Pharmacokinetic Parameter | Value / Description | Reference |

| Protein Binding | >85% (binds extensively to serum proteins) | [5] |

| Metabolism | Primarily hepatic | [5][6] |

| Half-life | Approximately 12 hours | [5] |

| Excretion | Primarily as metabolites in urine and feces; only ~3% excreted unchanged | [5][6] |

| Special Populations | Crosses the placenta | [5][16] |

Dosage and Administration

The typical adult daily dose for antiemetic purposes ranges from 10 mg to 30 mg, administered in one to three doses.[17][18] It is available in oral tablet, suppository, and intramuscular injection forms.[2] Intravenous administration is contraindicated due to the risk of severe hypotension.[15][17]

Clinical Applications and Therapeutic Efficacy

Thiethylperazine is indicated for the relief of nausea and vomiting.[17][18] Its efficacy has been established in several clinical scenarios.

-

Chemotherapy-Induced Nausea and Vomiting (CINV): Phenothiazines are a recognized class of agents for managing CINV, particularly for breakthrough symptoms or in combination with other antiemetics for delayed CINV.[2][19][20]

-

Post-Operative Nausea and Vomiting (PONV): Clinical trials have demonstrated its utility in suppressing nausea and vomiting in the post-anesthetic period.[3][21][22]

-

Radiation Sickness: The drug has been used to treat nausea and vomiting associated with radiation therapy.[4]

-

Investigational Use in Alzheimer's Disease: Preclinical research has shown that thiethylperazine can activate the transport protein ABCC1 (also known as MRP1).[5][7] This transporter is involved in clearing substances from the brain. It is hypothesized that by activating ABCC1, thiethylperazine can enhance the removal of toxic beta-amyloid (Aβ) fragments, which are central to the pathology of Alzheimer's disease.[7] A Phase 2 clinical trial (DrainAD) was initiated to explore this potential therapeutic avenue.[7]

Safety, Tolerability, and Risk Management

The broad receptor-binding profile of thiethylperazine is also responsible for its range of adverse effects.

Common and Serious Adverse Effects

The most significant risks associated with thiethylperazine are related to its CNS activity, particularly its antagonism of dopamine receptors.

| Effect Category | Common Manifestations | Serious/Rare Manifestations | References |

| Central Nervous System | Drowsiness, dizziness, headache, restlessness | Extrapyramidal Symptoms (EPS) including dystonia, akathisia, tardive dyskinesia; Neuroleptic Malignant Syndrome (NMS); seizures | [2][16][17] |

| Anticholinergic | Dry mouth, blurred vision, constipation, urinary retention | Ileus | [2][16][17] |

| Cardiovascular | Tachycardia | Orthostatic hypotension (especially with IM injection) | [16][17] |

| Hematologic | - | Agranulocytosis, leukopenia | [16] |

| Hepatic | - | Jaundice, drug-induced hepatitis | [16][17] |

Extrapyramidal Symptoms (EPS) are a class of movement disorders that are a primary concern with dopamine antagonists. These are more likely to occur in children and young adults.[17][18] Symptoms can include muscle spasms (dystonia), an inability to remain still (akathisia), and parkinsonian-like symptoms.[16] Tardive dyskinesia, characterized by involuntary repetitive movements, can be irreversible and may develop with long-term use.[16]

Contraindications and Precautions

Thiethylperazine is contraindicated in patients with severe CNS depression, comatose states, or a known hypersensitivity to phenothiazines.[15][17] It is also contraindicated in pregnancy.[16][17] Caution is advised in geriatric patients, who are more sensitive to its effects, and in patients with conditions like glaucoma, prostatic hyperplasia, and severe cardiovascular disease.[16][23]

Methodologies for Preclinical Evaluation

Characterizing the interaction of a compound like thiethylperazine with its molecular targets requires specific, validated assays. The rationale for selecting these assays is to build a comprehensive pharmacological profile, moving from basic binding affinity to functional cellular consequences.

Protocol: Radioligand Binding Assay for D2 Receptor Affinity (Ki)

This assay is fundamental for determining the binding affinity of thiethylperazine to its primary target, the D2 receptor. It operates on the principle of competitive displacement, where the unlabeled test compound (thiethylperazine) competes with a high-affinity radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of thiethylperazine for the human dopamine D2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).[24][25]

-

Test Compound: Thiethylperazine, serially diluted.

-

Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).[27]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Liquid Scintillation Counter and cocktail.

Step-by-Step Methodology:

-

Membrane Preparation: Thaw prepared cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of thiethylperazine, and the radioligand at a final concentration near its dissociation constant (Kd).[25][27]

-

Controls: Prepare wells for "total binding" (containing only buffer, membranes, and radioligand) and "non-specific binding" (containing buffer, membranes, radioligand, and the high-concentration non-specific control).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.[27]

-

Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of thiethylperazine to generate a sigmoidal dose-response curve.

-

Determine the IC50 value (the concentration of thiethylperazine that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[25][27]

-

Caption: Workflow for a D2 receptor radioligand binding assay.

Protocol: Functional Antagonism via cAMP Inhibition Assay

This assay measures the functional consequence of receptor binding. The D2 receptor is a Gi/o-coupled GPCR, meaning its activation by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A functional antagonist like thiethylperazine will block this agonist-induced decrease.

Objective: To measure the ability of thiethylperazine to functionally antagonize dopamine-induced inhibition of cAMP production.

Materials:

-

Whole cells stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).[28]

-

D2 Receptor Agonist: Dopamine or a specific agonist like Quinpirole.

-

Test Compound: Thiethylperazine, serially diluted.

-

Forskolin: An adenylyl cyclase activator used to stimulate a baseline level of cAMP.

-

Commercial cAMP Detection Kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).[28]

-

Cell culture medium and plates.

Step-by-Step Methodology:

-

Cell Plating: Seed the D2-expressing cells into a 96-well or 384-well plate and culture overnight to allow for adherence.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of thiethylperazine (or vehicle control) for 15-30 minutes. This allows the antagonist to bind to the receptors.

-

Stimulation: Add a solution containing a fixed concentration of forsklin and a fixed concentration of the D2 agonist (typically the EC80 concentration, which gives 80% of the maximal response).

-

Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for the modulation of cAMP levels.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP detection kit, following the manufacturer's instructions.[27]

-

Data Analysis:

-

The agonist (dopamine) will decrease the forskolin-stimulated cAMP level. Thiethylperazine will reverse this effect in a dose-dependent manner.

-

Plot the measured cAMP concentration (or signal) against the log concentration of thiethylperazine.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression. This IC50 represents the concentration of thiethylperazine that restores 50% of the signal that was inhibited by the agonist.

-

Caption: Workflow for a D2 functional antagonism cAMP assay.

Synthesis and Formulation

The chemical synthesis of thiethylperazine can be achieved through a multi-step process, often beginning with a Goldberg reaction followed by cyclization to form the phenothiazine core and subsequent alkylation to add the piperazine side chain.[5]

Commercially, thiethylperazine has been made available in various formulations to suit different clinical needs, including:

-

Oral Tablets: Typically containing thiethylperazine maleate.[15]

-

Intramuscular Injection: An aqueous solution containing thiethylperazine malate.[15]

-

Rectal Suppositories: For patients unable to take oral medication.[2][3]

Conclusion

Thiethylperazine is a pharmacologically complex phenothiazine derivative whose established role as an antiemetic is founded on a well-understood mechanism of dopamine D2 receptor antagonism. Its broad receptor binding profile, while contributing to its efficacy, also necessitates careful management of its side-effect profile, particularly the risk of extrapyramidal symptoms. The methodologies detailed in this guide, from receptor binding assays to functional cellular analyses, represent the standard for characterizing such a CNS-active compound. Emerging research into novel mechanisms, such as the activation of ABCC1 transporters, suggests that the full therapeutic potential of thiethylperazine may yet be realized, warranting its continued investigation by the scientific and drug development community.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5440, Thiethylperazine. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiethylperazine. Retrieved from [Link]

-

RxList. (n.d.). Torecan (Thiethylperazine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

Nursing Central. (n.d.). Thiethylperazine (Norzine, Torecan) | Davis's Drug Guide. Retrieved from [Link]

-

Massive Bio. (2025, December 21). Thiethylperazine. Retrieved from [Link]

-

Drugs.com. (2025, July 4). Thiethylperazine: Key Safety & Patient Guidance. Retrieved from [Link]

-

Mayo Clinic. (2025, November 30). Thiethylperazine (oral route, intramuscular route, rectal route). Retrieved from [Link]

-

Alzheimer's News Today. (n.d.). Thiethylperazine. Retrieved from [Link]

-

CIMS. (2023, May 23). Thiethylperazine: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

-

Battersby, C. (1965). A Clinical Trial of Thiethylperazine ("Torecan") Suppositories in Postoperative Nausea and Vomiting. The Medical Journal of Australia, 2(11), 450–452. Retrieved from [Link]

-

The Royal Children's Hospital Melbourne. (n.d.). Chemotherapy induced nausea and vomiting. Retrieved from [Link]

-

NHS England. (n.d.). GUIDELINE FOR THE MANAGEMENT OF CHEMOTHERAPY-INDUCED NAUSEA AND VOMITING. Retrieved from [Link]

-

Cancer Care Ontario. (2020, March 5). Chemotherapy-Induced Nausea and Vomiting: From Guideline to Clinical Practice. Retrieved from [Link]

-

Wisdom Library. (2025, February 20). Phenothiazine derivative: Significance and symbolism. Retrieved from [Link]

-

Dana-Farber Cancer Institute. (n.d.). Adult Guidelines for Assessment and Management of Nausea and Vomiting. Retrieved from [Link]

-

Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini-Reviews in Medicinal Chemistry. Published online ahead of print. Retrieved from [Link]

-

Jordan, K., et al. (2023). 2023 MASCC and ESMO guideline update for the prevention of chemotherapy- and radiotherapy-induced nausea and vomiting. ESMO Open. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). thiethylperazine. Retrieved from [Link]

-

Purkis, I. E. (1965). The action of thiethylperazine (Torecan), a new anti-emetic, compared with perphenazine (Trilafon), trimethobenzamide (Tigan), and a placebo in the suppression of postanaesthetic nausea and vomiting. Canadian Anaesthetists' Society Journal, 12(6), 595–607. Retrieved from [Link]

-

Holt, J. A. (1965). A trial of thiethylperazine ("Torecan") in patients suffering from radiation sickness. The Medical Journal of Australia, 2(7), 279–281. Retrieved from [Link]

-

Tatay, A. A., & Gadh, D. (2022). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Cureus. Retrieved from [Link]

-

Tamboline, B. L., McGillivray, D. C., & Bogoch, A. (1965). The Effects of Thiethylperazine Dimaleate (Torecan) on Nausea and Vomiting. Canadian Medical Association Journal, 92(8), 422–423. Retrieved from [Link]

-

Shishir, M. A., & Khan, S. (2023). Phenothiazine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

-

Wang, D., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3499–3512. Retrieved from [Link]

-

Wanga, D., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

PharmaCompass. (n.d.). Thiethylperazine. Retrieved from [Link]

-

PharmaKB. (n.d.). Thiethylperazine. Retrieved from [Link]

-

PharmaCompass. (n.d.). Thiethylperazine dimalate. Retrieved from [Link]

-

Drugs.com. (2025, March 25). Torecan: Package Insert / Prescribing Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11954258, Thiethylperazine Malate. PubChem. Retrieved from [Link]

Sources

- 1. Thiethylperazine | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. massivebio.com [massivebio.com]